
甲基(2S)-2-甲磺酰胺丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-methanesulfonamidopropanoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a propanoate backbone
科学研究应用
Methyl (2S)-2-methanesulfonamidopropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-methanesulfonamidopropanoate typically involves the reaction of (2S)-2-aminopropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified using methanol to yield the final product. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the intermediates.
Industrial Production Methods
On an industrial scale, the production of Methyl (2S)-2-methanesulfonamidopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl (2S)-2-methanesulfonamidopropanoate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
作用机制
The mechanism of action of Methyl (2S)-2-methanesulfonamidopropanoate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-aminopropanoate: Lacks the sulfonamide group, making it less effective in enzyme inhibition.
Methyl (2S)-2-sulfonamidopropanoate: Similar structure but with different substituents on the sulfonamide group, leading to variations in reactivity and biological activity.
Methyl (2S)-2-methanesulfonylpropanoate: Contains a sulfone group instead of a sulfonamide, resulting in different chemical properties and applications.
Uniqueness
Methyl (2S)-2-methanesulfonamidopropanoate is unique due to its specific combination of a sulfonamide group and a propanoate backbone. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
methyl (2S)-2-(methanesulfonamido)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-4(5(7)10-2)6-11(3,8)9/h4,6H,1-3H3/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCMJYFDJATPE-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
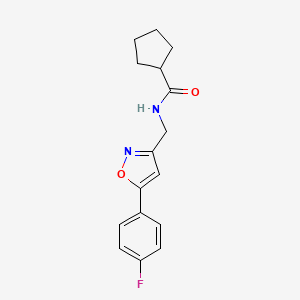
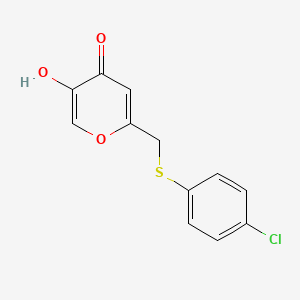


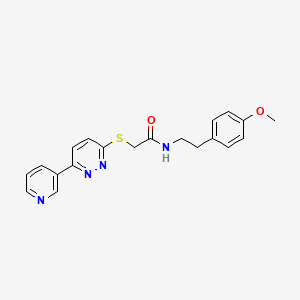
![N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2362701.png)

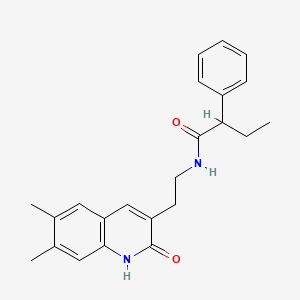
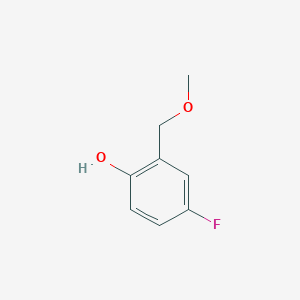
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)
![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)

![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)
